![molecular formula C12H12N4O2 B14088222 7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B14088222.png)
7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline is a heterocyclic compound that features a pyrazolo[3,4-c]cinnoline core structure. This compound is characterized by the presence of two methoxy groups at the 7th and 8th positions, and a methyl group at the 1st position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine . The reaction conditions must be carefully controlled to ensure the formation of the desired pyrazolo[3,4-c]cinnoline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antineoplastic and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline involves its interaction with specific molecular targets. In the context of its antineoplastic activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival . This leads to the induction of apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-ethyl-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
- 3-benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline
Uniqueness
7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in targeted research and development efforts.
Propriétés
Formule moléculaire |
C12H12N4O2 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]cinnoline |
InChI |
InChI=1S/C12H12N4O2/c1-6-11-7-4-9(17-2)10(18-3)5-8(7)14-16-12(11)15-13-6/h4-5H,1-3H3,(H,13,15,16) |
Clé InChI |
NOAZBIGPIKIKDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC(=C(C=C3N=NC2=NN1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


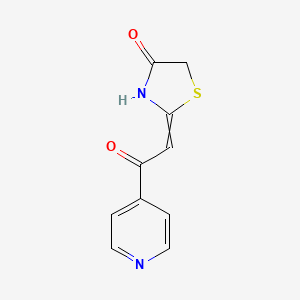
![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one](/img/structure/B14088154.png)
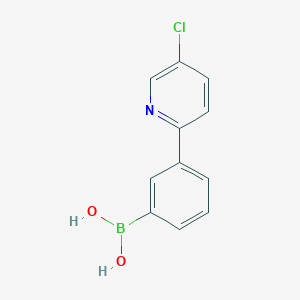
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088161.png)
![(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
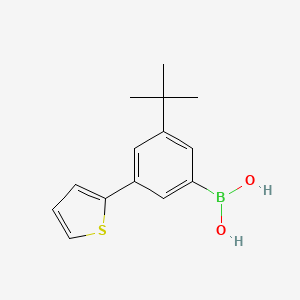
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
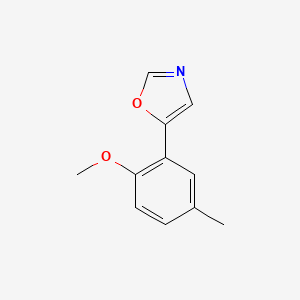
![4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088200.png)

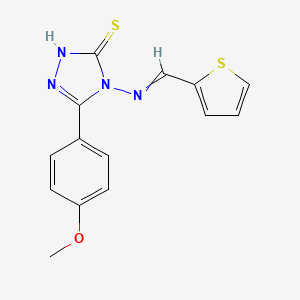

![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14088228.png)
